2-amino-3-(4-nitrophenyl)propanoic acid hydrate
Description
Chemical Identity: 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, also known as (S)-4-nitrophenylalanine hydrate (IUPAC name: (2S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrate), is a chiral amino acid derivative. Its molecular formula is C₉H₁₂N₂O₅ (molecular weight: 228.20 g/mol), and it is recognized by CAS No. 207591-86-4 .
Synthesis: The compound is synthesized via nitration of L-phenylalanine using concentrated sulfuric and nitric acids, yielding the (S)-enantiomer . It crystallizes as a zwitterion with a deprotonated carboxyl group and protonated amino group, stabilized by hydrogen bonds involving a water molecule in its asymmetric unit .
Applications:
It serves as a precursor for enantioselective synthesis of bioactive compounds and is utilized in pharmaceutical research, particularly in developing orally disintegrating tablets .
Properties
CAS No. |
1219413-86-1 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate typically involves the nitration of phenylalanine derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the phenyl ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form 2-amino-3-(4-aminophenyl)propanoic acid.
Substitution: The amino and nitro groups can participate in various substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution
Major Products:
Reduction: 2-Amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its role in drug development is significant due to its ability to modify biological activity and enhance therapeutic efficacy.
Key Uses:
- Synthesis of Active Pharmaceutical Ingredients (APIs): It is used in the production of various APIs that target specific diseases.
- Drug Formulation: The compound can be incorporated into formulations to improve drug solubility and stability.
Case Study:
A study highlighted the use of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate in developing a novel anti-cancer drug. The compound was synthesized as part of a multi-step reaction sequence that ultimately yielded a potent inhibitor of tumor growth.
Chemical Research
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions.
Chemical Reactions:
- Oxidation: The nitro group can be reduced to an amino group under specific conditions.
- Reduction: Hydrolysis of the ester group to form the corresponding carboxylic acid.
- Substitution Reactions: The amino group can engage in nucleophilic substitution reactions.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Reduction of nitro group | Hydrogen gas, Palladium catalyst |
| Reduction | Hydrolysis of ester group | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | Nucleophilic substitution | Alkyl halides, Acyl chlorides |
Biotechnology Applications
In biotechnology, this compound is employed in the production of biologically active molecules and peptides. Its properties make it suitable for various applications in molecular biology and biochemistry.
Applications:
- Peptide Synthesis: Used as a building block for synthesizing peptides with specific biological functions.
- Biological Activity Studies: Investigated for its effects on cellular processes such as apoptosis, cell signaling, and metabolic pathways.
Case Study:
Research has demonstrated that derivatives of this compound can influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
Industrial Applications
The compound finds utility in the production of specialty chemicals and as an intermediate in various industrial processes. Its versatility allows it to be adapted for different manufacturing needs.
Key Uses:
- Manufacturing Specialty Chemicals: Used in creating chemicals with specific properties for industrial applications.
- Research and Development: Serves as a reference standard in analytical chemistry for method validation.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Nitro Group Positional Isomers
- 4-Hydroxy-3-nitrophenyl Derivative: 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS: 38196-09-7) introduces a hydroxyl group, increasing polarity and hydrogen-bonding capacity. Unlike the nitro compound, it lacks GHS hazard classifications, suggesting lower toxicity .
Halogen-Substituted Analogs
- 4-Fluorophenyl Derivative: 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride (CAS: 122839-52-5) replaces nitro with fluorine, reducing electron-withdrawing effects. This alters pKa values (carboxylic acid: ~2.3; amino group: ~9.1) compared to the nitro compound (carboxylic acid: ~1.8; amino group: ~8.5) .
- Diiodo-Substituted Analog: 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4) has higher molecular weight (434.97 g/mol) and is used in thyroid hormone research due to iodine's role in metabolic regulation .
Functional Group Modifications
Methylsulfanyl Derivative
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS: 1251924-17-0) introduces a sulfur-containing group, enhancing lipophilicity (LogP: ~1.2 vs. ~0.5 for the nitro compound) and altering metabolic pathways .
Imidazole-Containing Analog
L-Histidine monohydrochloride monohydrate (CAS: 5934-29-2) replaces the nitro group with an imidazole ring, increasing basicity (pKa of imidazole: ~6.0) and enabling metal ion coordination. It is widely used as a food additive and in buffering agents .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP |
|---|---|---|---|---|
| (S)-4-Nitrophenylalanine hydrate (207591-86-4) | C₉H₁₂N₂O₅ | 228.20 | Nitro, amino, carboxyl | 0.5 |
| (R)-4-Nitrophenylalanine hydrate (444777-67-7) | C₉H₁₂N₂O₅ | 228.20 | Nitro, amino, carboxyl | 0.5 |
| 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (38196-09-7) | C₉H₉NO₅ | 211.17 | Hydroxy, nitro, carboxyl | -0.2 |
| L-Histidine monohydrochloride monohydrate (5934-29-2) | C₆H₁₀ClN₃O₂ | 209.63 | Imidazole, amino, carboxyl | -3.1 |
Biological Activity
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, commonly referred to as a derivative of phenylalanine, has garnered attention in biomedical research due to its potential biological activities. This compound, characterized by the presence of a nitrophenyl group, exhibits a variety of pharmacological properties, making it a subject of interest in drug development and biochemical studies.
The molecular formula of this compound is C9H10N2O4, and it typically exists in a hydrated form. The synthesis often involves the nitration of phenylalanine followed by reduction processes to yield the desired amino acid derivative .
Biological Activities
The biological activities of this compound include:
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these pathogens ranged from 1 to 64 µg/mL depending on the specific derivative and its substituents .
- Enzyme Inhibition :
- Protein Stability Studies :
Case Studies
Several studies illustrate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A study published in MDPI investigated various derivatives of amino acid compounds against multidrug-resistant pathogens. The incorporation of a nitro group on the phenyl ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria . -
Synthesis and Application in Peptide Mimetics :
Research highlighted the use of this compound as a building block for peptide mimetics, demonstrating improved stability and bioactivity compared to traditional peptides. This approach has potential implications for drug design targeting specific biological pathways .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Hydrogen Bonding : The functional groups present allow for hydrogen bonding with enzymes and receptors, modulating their activity.
- Biochemical Pathways : The nitro group may participate in redox reactions, influencing cellular processes such as signal transduction and metabolic pathways .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Protein Stability Studies |
|---|---|---|---|
| This compound | High | Yes | Yes |
| 4-Hydroxyphenylalanine | Moderate | No | Limited |
| Phenylalanine | Low | No | Yes |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural elucidation of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic nitro group and propanoic acid backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., -NO₂ stretch ~1520 cm⁻¹, -COOH ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₉H₁₂N₂O₅, theoretical MW 228.2 g/mol) and hydration state. X-ray crystallography resolves stereochemistry, particularly for enantiomeric forms .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydration/dehydration. Avoid exposure to light (nitro groups are photosensitive) and moisture. Use non-reactive solvents (e.g., DMSO, DMF) for dissolution. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy (though specific hazard data is limited) .
Q. What synthetic routes are reported for this compound?
- Answer : Common methods include:
- Aza-Michael addition : Reaction of 4-nitrobenzaldehyde with malonic acid derivatives under basic conditions.
- Enantioselective synthesis : Chiral catalysts (e.g., L-proline) for asymmetric induction, yielding (R)- or (S)-enantiomers .
- Hydration control : Post-synthetic treatment with stoichiometric H₂O to stabilize the hydrate form .
Advanced Research Questions
Q. How does the nitro group influence electronic properties in metal coordination studies?
- Answer : The electron-withdrawing nitro group enhances Lewis acidity at the carboxylic acid, facilitating coordination with metals like Ce³⁺ or Pd²⁺. Stability constants (log K) can be measured via potentiometric titration. Comparative studies with non-nitrated analogs (e.g., 4-hydroxyphenyl derivatives) show reduced binding affinity due to weaker electron withdrawal .
Q. What computational approaches predict the nitro group’s reactivity in catalytic applications?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Transition-state modeling (e.g., for nitro reduction to -NH₂) identifies energy barriers. Solvent effects (PCM models) and nitro group orientation (π-stacking vs. hydrogen bonding) are critical for reaction pathway optimization .
Q. How can enantiomeric purity be validated and optimized during synthesis?
- Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection. Derivatization with Marfey’s reagent (FDAA) enhances resolution for LC-MS. Kinetic resolution via enzymatic catalysis (e.g., lipases) improves enantiomeric excess (ee >95%) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Answer : Discrepancies arise from hydration state variability and side reactions (e.g., over-oxidation of -NH₂). Mitigation strategies:
- Stoichiometric control : Precise H₂O addition during crystallization.
- In-situ monitoring : ReactIR tracks intermediate formation.
- Byproduct analysis : LC-MS identifies nitro-reduction byproducts (e.g., aminophenyl derivatives) under reductive conditions .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Data | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.2–8.4 (d, 2H, Ar-NO₂) | Aromatic protons | |
| ¹³C NMR | δ 148.5 (C-NO₂) | Nitro group | |
| IR | 1520 cm⁻¹ (NO₂) | Nitro stretch |
Table 2 : Comparative Reactivity of Nitro vs. Hydroxy Derivatives
| Compound | Reduction Potential (E₁/₂, V) | Metal Binding Affinity (log K) |
|---|---|---|
| 4-Nitrophenyl derivative | -0.45 (vs. SCE) | 4.2 (Ce³⁺) |
| 4-Hydroxyphenyl derivative | N/A | 3.1 (Ce³⁺) |
| Data derived from cyclic voltammetry and potentiometric titrations . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
